(2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol
Brand Name: Vulcanchem
CAS No.: 171815-92-2
VCID: VC20900604
InChI: InChI=1S/C21H28ClNO/c1-17(2)13-20(21(24)14-22)23(15-18-9-5-3-6-10-18)16-19-11-7-4-8-12-19/h3-12,17,20-21,24H,13-16H2,1-2H3/t20-,21-/m0/s1
SMILES: CC(C)CC(C(CCl)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Molecular Formula: C21H28ClNO
Molecular Weight: 345.9 g/mol

(2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol

CAS No.: 171815-92-2

Cat. No.: VC20900604

Molecular Formula: C21H28ClNO

Molecular Weight: 345.9 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol - 171815-92-2

Specification

CAS No. 171815-92-2
Molecular Formula C21H28ClNO
Molecular Weight 345.9 g/mol
IUPAC Name (2R,3S)-1-chloro-3-(dibenzylamino)-5-methylhexan-2-ol
Standard InChI InChI=1S/C21H28ClNO/c1-17(2)13-20(21(24)14-22)23(15-18-9-5-3-6-10-18)16-19-11-7-4-8-12-19/h3-12,17,20-21,24H,13-16H2,1-2H3/t20-,21-/m0/s1
Standard InChI Key VPTZKLYFCBJELX-SFTDATJTSA-N
Isomeric SMILES CC(C)C[C@@H]([C@H](CCl)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
SMILES CC(C)CC(C(CCl)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Canonical SMILES CC(C)CC(C(CCl)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

(2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol is identified through several key parameters that define its chemical identity:

ParameterInformationSource
Primary Chemical Name(2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-olChemicalBook
Alternative Name2-Hexanol, 3-[bis(phenylmethyl)amino]-1-chloro-5-methyl-, [R-(R*,S*)]- (9CI)ChemicalBook
CAS Number171815-92-2ChemicalBook
Alternative CAS77202-78-9Parchem
Molecular FormulaC21H28ClNOChemicalBook
Molecular Weight345.91 g/molChemicalBook
The stereochemical designation (2R,3S) indicates the specific three-dimensional orientation of substituents at carbon atoms 2 and 3, following the Cahn-Ingold-Prelog priority rules. This stereochemistry is crucial for the compound's molecular recognition properties and potential biological activity. The structure contains two benzyl groups attached to a nitrogen atom (dibenzylamino group), creating a tertiary amine that contributes significantly to the compound's chemical behavior and interactions .

Physical and Chemical Properties

The physical and chemical properties of (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol provide important insights into its behavior in various conditions and its potential applications:

PropertyValueNature of DataSource
Boiling Point453.8±40.0 °CPredictedChemicalBook
Density1.095±0.06 g/cm³PredictedChemicalBook
pKa13.54±0.20PredictedChemicalBook
The relatively high predicted boiling point of 453.8±40.0 °C suggests strong intermolecular forces, likely due to the presence of the hydroxyl group capable of hydrogen bonding and the large molecular structure with aromatic rings contributing to π-π interactions . The predicted density of 1.095±0.06 g/cm³ is consistent with organic compounds containing aromatic rings and heteroatoms . The predicted pKa value of approximately 13.54 indicates that the hydroxyl group is weakly acidic, which is typical for secondary alcohols and may influence the compound's reactivity in certain chemical transformations .
SupplierProduct NumberPurityPackage SizePrice (USD)Last UpdatedSource
American Custom Chemicals CorporationHCH006303695.00%5 mg$498.852021/12/16ChemicalBook
NovachemistryNVC022782>97%Upon inquiryUpon inquiryNot specifiedNovachemistry
ParchemNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedParchem
Alchem PharmtechNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedChemicalBook
Tyger ScientificNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedChemicalBook
The high price point ($498.85 for 5 mg) and small package sizes indicate that this compound is primarily used in laboratory research rather than industrial applications . The high purity specifications (95-97%) further suggest its use in applications requiring high-quality materials, such as pharmaceutical research or advanced chemical synthesis .
CategoryClassificationSource
Product CategorySpecialty MaterialsParchem
Industry ClassificationPharmaceuticalChemicalBook
Research PurposeExclusively intended for research purposes
The compound's classification as a "Specialty Material" and its pharmaceutical industry classification suggest its primary use in pharmaceutical research and development . The presence of the chloro group at position 1 makes this compound potentially useful as a synthetic intermediate, as the chlorine can serve as a leaving group in nucleophilic substitution reactions. The hydroxyl group at position 2 provides an additional reactive site that can be modified through various chemical transformations.

Structural Comparisons with Related Compounds

Several compounds with structural relationships to (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol have been identified in chemical databases:

CompoundCAS NumberStructural RelationshipSource
(S)-(+)-2-(N,N-DIBENZYLAMINO)-4-METHYLPENTANOLNot specifiedSimilar dibenzylamino functionalityChemicalBook
(2R,3S)-3-amino-5-methylhexan-2-olNot specifiedSimilar carbon skeleton with primary aminePubChem
1-Chloro-3-methylbutan-2-ol55033-10-8Similar functional group arrangementPubChem
1-Chloro-5-methylhexan-2-one25389-38-2Similar carbon skeleton with ketone instead of alcoholPubChem
(2R,3S)-3-methylhexan-2-olNot specifiedSimilar carbon skeleton without functional groupsPubChem
2-Chloro-5-methylhexan-3-olNot specifiedIsomeric arrangement of functional groupsPubChem
The comparison with these related compounds helps to contextualize the structural uniqueness of (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol. The compound's combination of a chloro group, hydroxyl group, and dibenzylamino group in specific stereochemical positions distinguishes it from these related compounds and likely contributes to its specialized applications in research .
Hazard ClassClassificationSource
FlammabilityFlam. Liq. 4 (Combustible liquid)PubChem
Acute ToxicityAcute Tox. 4 (Harmful if swallowed)PubChem
Skin IrritationSkin Irrit. 2 (Causes skin irritation)PubChem
Eye DamageEye Dam. 1 (Causes serious eye damage)PubChem
Specific Target Organ ToxicitySTOT SE 3 (May cause respiratory irritation)PubChem
While these classifications apply to a related compound and not specifically to (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol, they suggest potential hazards that might be associated with this class of compounds. As a research chemical, (2R,3S)-1-Chloro-3-(dibenzylamino)-5-methylhexan-2-ol should be handled according to standard laboratory safety practices for chemicals of unknown toxicity.

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